3-ethoxy-1-ethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-4-carboxamide
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Overview
Description
3-ethoxy-1-ethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an ethoxy group, an ethyl group, and an oxolan-2-ylmethyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-1-ethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the ethoxy group: The ethoxy group can be introduced through an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Attachment of the oxolan-2-ylmethyl group: The oxolan-2-ylmethyl group can be attached through a nucleophilic substitution reaction using oxolan-2-ylmethyl chloride or bromide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-1-ethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base for nucleophilic substitution; electrophiles such as acyl chlorides for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-ethoxy-1-ethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-3-methoxy-N-[(oxolan-2-yl)methyl]-1H-pyrazole-4-carboxamide
- 3-ethoxy-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-4-carboxamide
- 3-ethoxy-1-ethyl-N-[(tetrahydrofuran-2-yl)methyl]-1H-pyrazole-4-carboxamide
Uniqueness
3-ethoxy-1-ethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-4-carboxamide is unique due to the specific combination of functional groups attached to the pyrazole ring. This unique structure can result in distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
3-ethoxy-1-ethyl-N-(oxolan-2-ylmethyl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3/c1-3-16-9-11(13(15-16)18-4-2)12(17)14-8-10-6-5-7-19-10/h9-10H,3-8H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIIKTVUJMZPVML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)NCC2CCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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